Rock phosphate is used in studies investigating plant-soil interactions, particularly regarding phosphorus availability and uptake by plants. Researchers employ various techniques, including:
Rock phosphate serves as a reference material in studies evaluating soil fertility and developing remediation strategies for phosphorus-deficient soils. Researchers compare the effectiveness of different rock phosphate sources and their amendments in improving soil phosphorus availability for plant growth . Additionally, studies investigate the potential of rock phosphate to immobilize contaminants in soil, like heavy metals, reducing their bioavailability and environmental impact .
Rock phosphate is crucial in research exploring the role of microorganisms in solubilizing poorly soluble phosphate sources like rock phosphate . Scientists isolate and characterize phosphate-solubilizing bacteria (PSB) and fungi and evaluate their ability to enhance the release of plant-available phosphorus from rock phosphate. This research paves the way for developing biofertilizers containing PSB to improve phosphorus utilization efficiency in agriculture.
RockPhos is a specialized chemical compound classified as a phosphine ligand, primarily utilized in catalysis. Its full IUPAC name is ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, and it has a molecular formula of C31H49OP and a molecular weight of 468.7 g/mol. RockPhos is recognized for its unique structure, which includes bulky tert-butyl groups and a methoxy substituent on a biphenyl backbone, enhancing its steric properties and catalytic efficiency in various reactions .
RockPhos serves as an effective ligand in palladium-catalyzed reactions, particularly in the formation of carbon-oxygen bonds from alcohols and aryl halides. The presence of the phosphine ligand facilitates the coupling reactions by stabilizing the palladium center, which is crucial for the catalytic cycle. For instance, in reactions involving secondary and primary alcohols with aryl halides, RockPhos has demonstrated high efficacy, yielding significant product conversions .
The synthesis of RockPhos involves several steps that typically include the preparation of the biphenyl framework followed by the introduction of the phosphine group. Improved synthetic routes have been developed to enhance yields and simplify processes. For example, recent advancements have focused on optimizing conditions for the synthesis of biphenyl-based phosphine ligands like RockPhos, ensuring better accessibility for researchers and industrial applications .
RockPhos is predominantly used in organic synthesis as a ligand in palladium-catalyzed cross-coupling reactions. Its applications include:
Studies on RockPhos interactions primarily focus on its role as a ligand in catalysis. The steric bulk provided by its tert-butyl groups enhances selectivity and reactivity in palladium-catalyzed processes. Research indicates that the unique structure of RockPhos allows it to effectively stabilize palladium complexes during catalytic cycles, influencing reaction outcomes significantly .
Several compounds share structural characteristics with RockPhos but differ in their specific applications or properties. The following table highlights some similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
BrettPhos | Biphenyl-based phosphine ligand | Known for high efficiency in various coupling reactions |
t-BuBrettPhos | Similar biphenyl structure with tert-butyl groups | Enhanced sterics for improved selectivity |
Diphenylphosphine | Two phenyl groups attached to phosphorus | Simpler structure; less sterically hindered |
RockPhos stands out due to its specific combination of steric bulk and electronic properties conferred by the methoxy group, making it particularly effective for palladium-catalyzed reactions compared to its counterparts .
RockPhos occupies a unique niche among biarylphosphine ligands due to its balanced steric and electronic properties. Comparative studies reveal distinct advantages over related structures:
Ligand | Key Structural Features | Primary Applications | Limitations |
---|---|---|---|
RockPhos | 6-methyl, 3-methoxy, triisopropyl substituents | C–O coupling of primary/secondary alcohols | Less effective for C–N couplings |
BrettPhos | 2',4',6'-triisopropyl, 3,5-dimethyl | C–N couplings, aryl aminations | Limited scope in etherification |
RuPhos | 2',6'-dimethoxy, dicyclohexylphosphine | Negishi coupling, aryl fluorinations | Moderate thermal stability |
XPhos | 2',4',6'-triisopropyl, dimethylamino | Suzuki-Miyaura, room-temperature reactions | Requires high catalyst loading |
This structural specialization enables RockPhos to excel in oxygen-centered nucleophilic substitutions. For instance, in palladium-catalyzed methoxylation of aryl chlorides, RockPhos-based precatalysts achieve >90% yield with 0.5 mol% loading, outperforming BrettPhos and RuPhos analogues by 30-50%. The ligand’s triisopropyl groups create a protective steric environment around the palladium center, while the methyl substituent at the 6-position electronically activates the metal for reductive elimination.
Systematic Name:
Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine
Molecular Formula: C₃₁H₄₉OP
Structural Features:
Key Identifiers:
Classified as a dialkylbiaryl monophosphine ligand, RockPhos belongs to the Buchwald ligand family optimized for palladium-mediated transformations. Its classification reflects three critical design elements:
RockPhos has redefined synthetic strategies for constructing aryl ethers, particularly in drug discovery where traditional Ullmann or Cu-mediated methods suffer from narrow substrate scope. Three transformative applications highlight its impact:
The RockPhos Pd G3 precatalyst (CAS 2009020-38-4) facilitates couplings between aryl chlorides and primary alcohols at room temperature, achieving turnover numbers (TON) exceeding 1,000. This represents a 10-fold improvement over previous systems requiring elevated temperatures. Mechanistic studies attribute this to rapid oxidative addition of aryl halides and suppressed β-hydride elimination from alkoxide intermediates.
RockPhos-based catalysts successfully couple 2-pyridyl bromides with ethanol (92% yield), overcoming coordination-induced deactivation that plagues other ligands. The ligand’s steric profile prevents pyridine nitrogen from binding competitively to palladium, preserving catalytic activity.
Improved synthetic routes using Grignard reagents and catalytic copper (2012) reduced production costs by 60%, making RockPhos commercially viable for industrial applications. A representative large-scale protocol produces 500 g batches with 98% purity through sequential aryne generation and phosphine quenching.
The ligand’s versatility is further evidenced by its adoption in synthesizing: